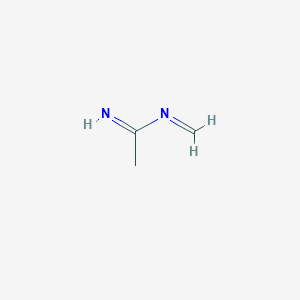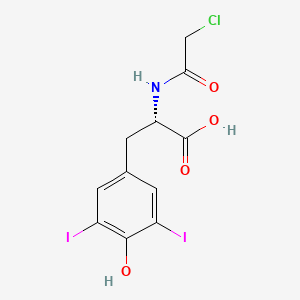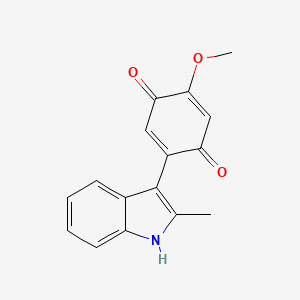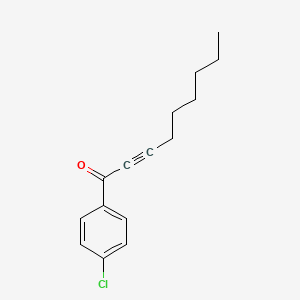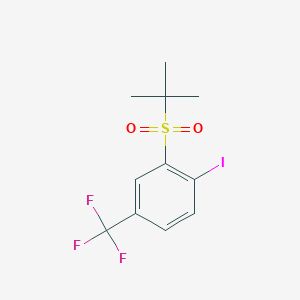
1-Iodo-2-(2-methylpropane-2-sulfonyl)-4-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Iodo-2-(2-methylpropane-2-sulfonyl)-4-(trifluoromethyl)benzene is an organic compound that features a benzene ring substituted with iodine, a sulfonyl group, and a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Iodo-2-(2-methylpropane-2-sulfonyl)-4-(trifluoromethyl)benzene typically involves multi-step organic reactions. One possible route could involve:
Starting Material: A benzene derivative with appropriate substituents.
Iodination: Introduction of the iodine atom using reagents like iodine (I2) and a suitable oxidizing agent.
Sulfonylation: Introduction of the sulfonyl group using reagents like sulfonyl chlorides in the presence of a base.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide (CF3I) or other trifluoromethylating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions
1-Iodo-2-(2-methylpropane-2-sulfonyl)-4-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions under appropriate conditions.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution could yield azido or cyano derivatives, while coupling reactions could produce biaryl compounds.
科学研究应用
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Potential use in the synthesis of biologically active molecules or as a probe in biochemical studies.
Medicine: Could be explored for its potential pharmacological properties or as an intermediate in drug synthesis.
Industry: Used in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 1-Iodo-2-(2-methylpropane-2-sulfonyl)-4-(trifluoromethyl)benzene would depend on its specific application
Electrophilic and Nucleophilic Interactions: Due to the presence of iodine and sulfonyl groups.
Hydrophobic Interactions: Due to the trifluoromethyl group.
Formation of Reactive Intermediates: That can participate in further chemical transformations.
相似化合物的比较
Similar Compounds
1-Iodo-4-(trifluoromethyl)benzene: Lacks the sulfonyl group.
2-(2-Methylpropane-2-sulfonyl)-4-(trifluoromethyl)benzene: Lacks the iodine atom.
1-Iodo-2-(2-methylpropane-2-sulfonyl)benzene: Lacks the trifluoromethyl group.
Uniqueness
1-Iodo-2-(2-methylpropane-2-sulfonyl)-4-(trifluoromethyl)benzene is unique due to the combination of iodine, sulfonyl, and trifluoromethyl groups on the benzene ring
属性
CAS 编号 |
649721-48-2 |
|---|---|
分子式 |
C11H12F3IO2S |
分子量 |
392.18 g/mol |
IUPAC 名称 |
2-tert-butylsulfonyl-1-iodo-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H12F3IO2S/c1-10(2,3)18(16,17)9-6-7(11(12,13)14)4-5-8(9)15/h4-6H,1-3H3 |
InChI 键 |
LKFGITPGHKCKKD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)S(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



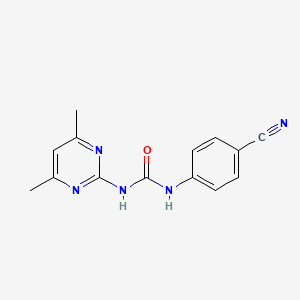

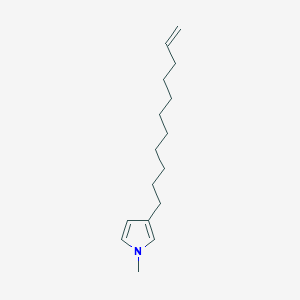
![6-{[(5-Chloro-2-fluorophenyl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one](/img/structure/B12592462.png)
![6-[(4-Bromoanilino)(sulfanyl)methylidene]-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B12592464.png)
![N-[4-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12592483.png)
![2(5H)-Furanone, 3,4-dichloro-5-[(phenylmethyl)amino]-](/img/structure/B12592490.png)
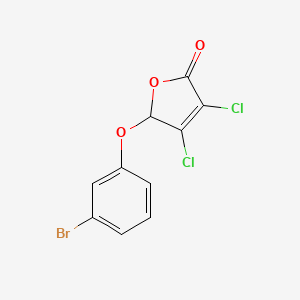
![3-[2-(4-Bromophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12592497.png)
